N-Ethyl-3-piperidinyl p-acetylcarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester: is a chemical compound with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring, an acetylphenyl group, and a carbamic acid ester linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester typically involves the reaction of p-acetylphenyl isocyanate with 1-ethyl-3-piperidinol under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a catalyst like triethylamine is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(p-Methoxyphenyl)carbamic acid 1-ethyl-3-piperidinyl ester
- N-(p-Bromophenyl)carbamic acid 1-ethyl-3-piperidinyl ester
- N-(p-Methylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester
Uniqueness
N-(p-Acetylphenyl)carbamic acid 1-ethyl-3-piperidinyl ester is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
33531-50-9 |
---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
(1-ethylpiperidin-3-yl) N-(4-acetylphenyl)carbamate |
InChI |
InChI=1S/C16H22N2O3/c1-3-18-10-4-5-15(11-18)21-16(20)17-14-8-6-13(7-9-14)12(2)19/h6-9,15H,3-5,10-11H2,1-2H3,(H,17,20) |
InChI Key |
SLYWZSGKTGNBOI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.